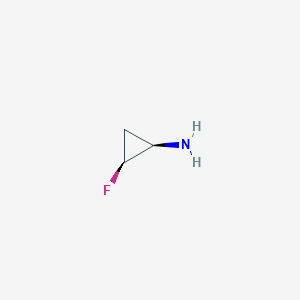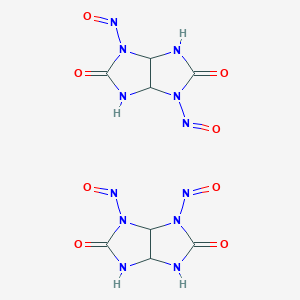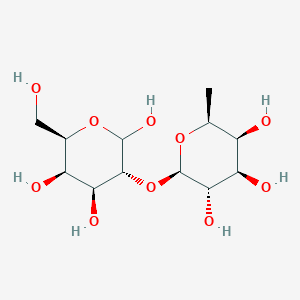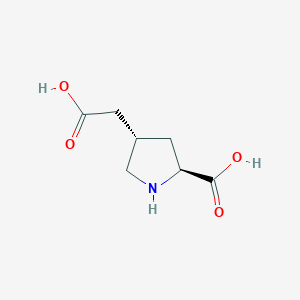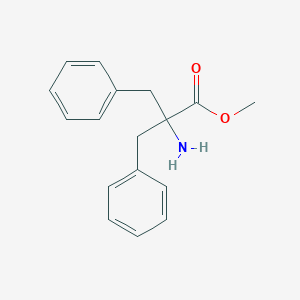![molecular formula C16H40O6Si3 B137550 2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol CAS No. 156327-07-0](/img/structure/B137550.png)
2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol" is a multifunctional molecule that likely contains multiple hydroxyl groups, ether linkages, and silyl groups based on its name. This structure suggests potential applications in various chemical reactions, particularly those involving alcohols, ethers, and silyl-protected intermediates.
Synthesis Analysis
The synthesis of complex molecules with multiple functional groups often involves multi-step reactions. For instance, the synthesis of 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol involves a stereoselective route, indicating the importance of controlling stereochemistry in the synthesis of multifunctional alcohols . Similarly, the synthesis of hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids starting from hydroxylamine suggests a method that could potentially be adapted for synthesizing molecules with hydroxyl and silyl functionalities .
Molecular Structure Analysis
The molecular structure of such a compound would likely exhibit a significant degree of flexibility due to the presence of ether linkages, which allow for rotational freedom. The hydroxyl groups could engage in hydrogen bonding, affecting the compound's physical properties and reactivity. The silyl groups would provide protection for the hydroxyl groups during synthesis, which could be removed under specific conditions to reveal the reactive alcohol .
Chemical Reactions Analysis
Alcohols, such as the one , can undergo various chemical reactions. Oxidation of alcohols to carbonyl compounds is a common transformation, as demonstrated by the oxidation of 2-octanol to 2-octanone using N-hydroxyphthalimide combined with a Co species . Alcohols can also participate in coupling reactions, such as the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol . Additionally, alcohols can be derivatized for analysis, as seen with the use of fluorescence derivatization reagents for high-performance liquid chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of alcohols are influenced by their functional groups. For instance, the presence of hydroxyl groups can lead to strong hydrogen bonding with water molecules, as seen in the study of alcohol-water interactions in clathrate hydrates . The reactivity of alcohols can also be influenced by the presence of water, as observed in the hydrodeoxygenation of C3 alcohols . The molecular recognition in hydrogen-bonded complexes of alcohols, such as ethanol with oxirane, highlights the specificity of interactions that can arise due to the molecular structure .
Scientific Research Applications
Overview
The chemical compound "2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol" is not directly mentioned in the available literature within the context of its scientific research applications. However, research on similar compounds, particularly those involved in the synthesis and modification of alcohols, ethers, and siloxanes, provides insight into potential applications in fields such as materials science, organic synthesis, and energy production. Below are summaries of studies on related compounds and processes, shedding light on the scientific relevance of such chemicals.
Alcohol Synthesis and Modification
Studies on the mechanisms of bond cleavage during the acidolysis of lignin model compounds highlight the complexity of reactions involving ether and alcohol functionalities in organic molecules. The research by Yokoyama (2015) explores the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, providing insights into the chemical behavior of ethers and alcohols under acidic conditions, which could be relevant for understanding or utilizing compounds like 2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol in lignocellulosic biomass conversion or modification processes (Yokoyama, 2015).
Renewable Energy Production
The role of alcohols in renewable energy, particularly bio-ethanol production, has been extensively reviewed. Ni et al. (2007) discuss the reforming of bio-ethanol for hydrogen production, emphasizing the importance of catalysts and process conditions. This research context suggests potential applications for complex alcohol compounds in developing more efficient renewable energy sources, including the catalytic processes that might involve siloxane-modified alcohols for enhanced stability or reactivity (Ni, M., Leung, D., & Leung, M., 2007).
Material Science and Engineering
The development of synthetic mimics of carboxylate-bridged diiron protein active sites by Do and Lippard (2011) illustrates the potential for using complex ethers and alcohols in designing bio-inspired materials. Such compounds could play a role in creating catalytic sites for industrial applications, including those requiring specific organic transformations or environmental remediation processes (Do, L., & Lippard, S., 2011).
properties
IUPAC Name |
2-[3-[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O5Si2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSBLYBOOUZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)CCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane | |
CAS RN |
156327-07-0 |
Source


|
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


